Product packaging for 2-(1-Piperidinyl)-1h-benzimidazole(Cat. No.:CAS No. 2851-12-9)

2-(1-Piperidinyl)-1h-benzimidazole

Cat. No.: B1605649
CAS No.: 2851-12-9
M. Wt: 201.27 g/mol
InChI Key: JUYQSMXGDBGGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Benzimidazole (B57391) Scaffolds in Medicinal Chemistry

The benzimidazole nucleus, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is considered a "privileged structure" in the field of medicinal chemistry. nih.govnih.govnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with various biological targets. nih.govresearchgate.net The versatility of the benzimidazole scaffold allows for the creation of a wide array of derivatives with diverse pharmacological activities. impactfactor.orgresearchgate.net Its structural features, including the capacity for hydrogen bonding and π-π stacking interactions, enable efficient binding to macromolecules, a key factor in its broad pharmacological significance. nih.gov

Benzimidazole derivatives have been successfully developed into drugs with a wide range of therapeutic applications, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive agents. nih.govresearchgate.netnih.gov The ability to modify the benzimidazole core at various positions allows medicinal chemists to fine-tune the compound's properties, enhancing its efficacy and selectivity for specific biological targets. impactfactor.orgnih.gov This structural adaptability has made the benzimidazole scaffold a foundational element in drug discovery and development. nih.govcolab.ws

Overview of 2-(1-Piperidinyl)-1H-benzimidazole as a Focus Compound for Academic Inquiry

Within the broad class of benzimidazole derivatives, this compound has garnered specific attention from the research community. This particular compound, which features a piperidine (B6355638) ring attached to the 2-position of the benzimidazole core, serves as a valuable subject for academic investigation. researchgate.netnih.gov Its synthesis and chemical properties have been explored, providing a basis for further research into its potential biological activities. nih.goviucr.org

The study of this compound and its derivatives contributes to a deeper understanding of structure-activity relationships within this chemical class. nih.govnih.gov By examining how modifications to the piperidinyl and benzimidazole moieties affect the compound's properties, researchers can gain insights that guide the design of new molecules with desired biological functions. nih.govresearchgate.net For instance, research has been conducted on the synthesis and antimicrobial activity of various substituted piperidinyl benzimidazoles. nih.gov

Historical Context of Benzimidazole Derivative Research

The exploration of benzimidazole and its derivatives has a rich history dating back to the mid-20th century. ijarsct.co.in Early interest in this class of compounds was sparked by the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is a fundamental component of vitamin B12. researchgate.net This finding spurred investigations into the potential biological applications of benzimidazole-containing molecules. researchgate.netresearchgate.net

Over the decades, research has led to the development of numerous successful drugs based on the benzimidazole scaffold. nih.gov For example, the introduction of thiabendazole (B1682256) in 1961 as an anthelmintic agent marked a significant milestone. ijarsct.co.in Subsequently, a range of other benzimidazole-based drugs with diverse therapeutic uses have been introduced, including proton pump inhibitors like omeprazole (B731) and antiviral agents. nih.gov This history of successful drug development underscores the enduring importance of benzimidazole derivatives in medicinal chemistry and continues to motivate research into new and existing compounds like this compound. nih.govijarsct.co.in

Compound Information Table

Compound NameChemical FormulaMolecular WeightCAS Number
This compoundC12H15N3201.27 g/mol 38385-95-4
BenzimidazoleC7H6N2118.14 g/mol 51-17-2
PiperidineC5H11N85.15 g/mol 110-89-4
5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazoleC16H20N2O4320.34 g/mol 134-85-0
ThiabendazoleC10H7N3S201.25 g/mol 148-79-8
OmeprazoleC17H19N3O3S345.42 g/mol 73590-58-6

Research Findings on Benzimidazole Derivatives

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3 B1605649 2-(1-Piperidinyl)-1h-benzimidazole CAS No. 2851-12-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-4-8-15(9-5-1)12-13-10-6-2-3-7-11(10)14-12/h2-3,6-7H,1,4-5,8-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYQSMXGDBGGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296913
Record name 2-(Piperidin-1-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2851-12-9
Record name NSC112584
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Piperidin-1-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1 Piperidinyl 1h Benzimidazole and Analogues

Classical and Contemporary Synthetic Approaches

The synthesis of 2-(1-Piperidinyl)-1H-benzimidazole and related compounds can be achieved through several established and modern chemical strategies. These methods primarily involve the formation of the benzimidazole (B57391) core and the subsequent introduction of the piperidinyl substituent, or a convergent approach where both functionalities are incorporated in a single or multi-step sequence.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of benzimidazoles. sphinxsai.com Typically, these reactions involve the cyclization of an o-phenylenediamine (B120857) with a suitable one-carbon synthon. sphinxsai.comchemmethod.com Common reactants include carboxylic acids, aldehydes, or their derivatives. chemmethod.comconnectjournals.com The reaction of o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and often at elevated temperatures is a traditional and widely used method. connectjournals.comthieme-connect.com For instance, the condensation of o-phenylenediamine with various acids in the presence of a ring-closing agent like polyphosphoric acid or hydrochloric acid has been reported to yield 2-substituted benzimidazoles. sphinxsai.comchemmethod.com

In the context of synthesizing 2-amino-substituted benzimidazoles, which are precursors to the title compound, a common strategy is the reaction of o-phenylenediamine with cyanogen (B1215507) bromide or cyanamide. This approach provides a direct route to the 2-aminobenzimidazole (B67599) core. researchgate.net The synthesis of 2-substituted benzimidazoles can also be achieved through the one-pot condensation of o-phenylenediamine and an aldehyde, often facilitated by a catalyst. sphinxsai.comresearchgate.net Various catalysts, including ammonium (B1175870) chloride, have been employed to promote this reaction under relatively mild conditions. sphinxsai.comresearchgate.net

The general mechanism for the condensation of o-phenylenediamine with an aldehyde involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring. mdpi.com

Reductive Cyclization Strategies

Reductive cyclization offers an alternative and efficient pathway for the synthesis of benzimidazoles. This method typically starts from o-nitroaniline derivatives. The nitro group is reduced to an amino group, which then undergoes cyclization with a suitable carbonyl compound or its equivalent that is also present in the reaction mixture. thieme-connect.com A one-pot method for converting aromatic 2-nitroamines into 2H-benzimidazoles utilizes formic acid and iron powder, with ammonium chloride as an additive to facilitate the nitro group reduction and subsequent imidazole (B134444) ring formation. organic-chemistry.org This approach is valued for its high yields and compatibility with a range of functional groups. organic-chemistry.org

Another reductive cyclization strategy involves a transfer hydrogenative cascade reaction between ortho-nitroanilines and benzyl (B1604629) amines or alcohols, using a combination of potassium tert-butoxide and triethylsilane, to produce benzimidazoles in good yields. organic-chemistry.org Furthermore, the synthesis of benzimidazoles from o-nitroanilines and aldehydes in a single step via reductive cyclization has been documented. thieme-connect.com

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions are a key method for introducing the piperidinyl group onto a pre-formed benzimidazole ring. This typically involves the reaction of a 2-halobenzimidazole, such as 2-chlorobenzimidazole, with piperidine (B6355638). The piperidine acts as a nucleophile, displacing the halide from the 2-position of the benzimidazole ring.

The reactivity in nucleophilic aromatic substitution (SNAr) can be influenced by the nature of the leaving group and the reaction conditions. nih.gov While the classic "element effect" in SNAr reactions often shows a reactivity order of F > Cl > Br > I, this is not always the case, and the specific substrate and nucleophile can alter this trend. nih.gov Kinetic studies on the reaction of 2-substituted N-methylpyridinium ions with piperidine have shown that the mechanism can be complex, sometimes involving rate-determining deprotonation of an intermediate. nih.gov The reaction of 2-chloroquinoxaline (B48734) with piperidine has also been studied, providing insights into the kinetics of nucleophilic substitution on similar heterocyclic systems. researchgate.net

Mannich Reaction in Benzimidazole-Piperidine Conjugation

The Mannich reaction provides a versatile method for the C-N bond formation required for conjugating piperidine to the benzimidazole nucleus. idosi.org This one-pot, three-component condensation reaction typically involves an active hydrogen compound (in this case, the N-H of the benzimidazole ring), formaldehyde (B43269), and a secondary amine like piperidine. nih.govrsc.org

The reaction of 1H-benzimidazole derivatives with formaldehyde and a heterocyclic amine such as piperidine can lead to the formation of Mannich bases in moderate yields. ejbps.com This approach has been utilized to synthesize N-mannich bases of 2-substituted benzimidazole derivatives. nih.gov The general procedure involves refluxing a solution of the 2-substituted benzimidazole, a secondary amine, and formaldehyde in a suitable solvent like ethanol. nih.gov This method offers a direct way to introduce a piperidinomethyl group onto the nitrogen of the benzimidazole ring. nih.govresearchgate.net

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazole derivatives to minimize environmental impact. sphinxsai.comresearchgate.net These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.

One notable green approach is the use of deep eutectic solvents (DES) as both the reaction medium and reagent, eliminating the need for external solvents. nih.gov For example, a selective and sustainable method for synthesizing 2-substituted benzimidazoles involves the reaction of o-phenylenediamine with various aldehydes in a choline (B1196258) chloride:o-phenylenediamine deep eutectic solvent. nih.gov This method boasts high yields and simplified work-up procedures. nih.gov

Water, being an environmentally benign solvent, has also been explored for benzimidazole synthesis. organic-chemistry.org The use of catalysts like ammonium chloride in water can provide an economical and greener alternative to traditional methods. sphinxsai.comrasayanjournal.co.in Furthermore, solvent-free conditions, often coupled with microwave irradiation, represent another green synthetic route, leading to shorter reaction times and high yields. sphinxsai.comorganic-chemistry.org The use of heterogeneous catalysts, which can be easily recovered and reused, also aligns with green chemistry principles. rsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, reaction temperature, and reaction time.

The choice of catalyst can significantly impact the efficiency of benzimidazole synthesis. For instance, in the condensation of o-phenylenediamine with aldehydes, various catalysts such as ammonium chloride, zinc triflate, and erbium triflate have been shown to be effective. sphinxsai.comnih.gov The optimization of catalyst loading is also important; for example, studies have shown that a small molar percentage of a catalyst like Er(OTf)₃ can lead to high yields. nih.gov

Solvent selection also plays a critical role. While traditional syntheses often use organic solvents, the shift towards greener alternatives like water or deep eutectic solvents is becoming more common. organic-chemistry.orgnih.gov The reaction temperature is another key variable. While some classical methods require high temperatures, modern approaches, including microwave-assisted synthesis, can often achieve high yields at lower temperatures and in significantly shorter times. organic-chemistry.orgnih.gov For example, microwave irradiation has been shown to reduce reaction times from hours to minutes and increase yields substantially. nih.gov

The optimization process often involves a systematic study of these parameters. For instance, a study on the synthesis of 1,2-disubstituted benzimidazoles optimized conditions by testing different solvents, temperatures, and catalysts, ultimately finding that microwave irradiation at 60°C with a specific catalyst gave nearly quantitative yields in just a few minutes. nih.gov

Below is a table summarizing various synthetic conditions for benzimidazole derivatives, highlighting the impact of different parameters on reaction outcomes.

Starting MaterialsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
o-Phenylenediamine, AldehydesCholine Chloride:o-PDA (DES)-808-10 min89-97 nih.gov
o-Phenylenediamine, AldehydesAmmonium Chloride-80-90-Moderate to Good sphinxsai.com
N-phenyl-o-phenylenediamine, BenzaldehydeEr(OTf)₃-60 (MW)5-10 min>96 nih.gov
o-Phenylenediamine, Carboxylic AcidsPolyphosphoric acid/HCl---Good chemmethod.com
o-Bromoarylamine, NitrilesCopper-catalyzed---- rsc.org
2-Substituted Benzimidazole, Secondary Amine, Formaldehyde-EthanolReflux8 h- nih.gov

Derivatization Strategies for Enhancing Bioactivity

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole rings, is a privileged structure in medicinal chemistry due to its wide range of pharmacological properties. researchgate.net Derivatives of this compound are no exception and have been the subject of various derivatization strategies to enhance their therapeutic potential. These modifications primarily target the piperidine ring and the benzimidazole nucleus to modulate factors such as receptor binding, solubility, and metabolic stability, thereby improving bioactivity.

A common strategy involves the N-substitution of the piperidine ring. For instance, a series of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were synthesized and evaluated for their antimicrobial activity. arkat-usa.org The synthesis involved the coupling of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride salt with various acid chlorides and sulfonyl chlorides. arkat-usa.org This derivatization at the piperidine nitrogen led to a range of amide and sulfonamide derivatives with varying antimicrobial profiles. arkat-usa.org

Another key position for derivatization is the N-1 position of the benzimidazole ring. The introduction of different substituents at this position has been shown to significantly influence the biological activity of these compounds. In a study focused on developing H1-antihistaminic agents, a series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles were prepared. nih.gov It was discovered that the introduction of a 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus played a crucial role in conferring potent in vivo antihistaminic activity. nih.gov For example, the compound 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole was found to be significantly more potent than the reference drug, chlorpheniramine (B86927) maleate. nih.gov

Furthermore, modifications on the benzimidazole ring itself, such as the introduction of fluorine atoms, have been explored to enhance bioactivity. In the synthesis of novel urease inhibitors, a series of 6-(4-ethylpiperazin-1-yl)-5-fluoro-2-phenyl-1H-benzo[d]imidazole derivatives were prepared. nih.gov The inclusion of a fluorine atom at the 5-position of the benzimidazole ring was a key structural feature of these potent inhibitors. nih.gov

The following tables summarize the research findings on the derivatization of this compound analogues and the resulting enhancement in bioactivity.

Table 1: Derivatization of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole and Antimicrobial Activity arkat-usa.org

Compound CodeModification on Piperidine NitrogenAntibacterial Activity (Zone of Inhibition in cm)Antifungal Activity (Zone of Inhibition in cm)
7b Unspecified2.5 (Gram +ve), 2.1 (Gram -ve)2.8, 3.2, 3.0, 3.5
7c Unspecified1.3 (Gram +ve), 1.5 (Gram -ve)1.9, 2.1, 2.5, 2.7
7k Unspecified2.6 (Gram +ve), 2.9 (Gram -ve)1.8, 1.0, 0.7, 0.5, 0.8
7l Unspecified1.2 (Gram +ve), 1.7 (Gram -ve)2.1, 2.8, 3.0

Data represents selected compounds from the study demonstrating a range of activities.

Table 2: Derivatization of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole for Anti-inflammatory Activity nih.gov

CompoundKey Structural ModificationsBioactivity (IC₅₀ in µM)
129 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivativeNitric Oxide Inhibition: 0.86, TNF-α Production Inhibition: 1.87

This compound was identified as the most potent in the series.

Table 3: N-1 Substituted Benzimidazole Derivatives as H1-Antihistaminic Agents nih.gov

CompoundN-1 Substituent on Benzimidazole RingRelative Potency
69 2-ethoxyethyl39 times more potent than chlorpheniramine maleate

Compound 69 is 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole.

Pharmacological Profile and Biological Applications of 2 1 Piperidinyl 1h Benzimidazole Derivatives

Antimicrobial Activitiesresearchgate.netnih.govnih.govmdpi.com

Derivatives of 2-(1-piperidinyl)-1H-benzimidazole have demonstrated notable antimicrobial properties, showing efficacy against a range of pathogenic bacteria and fungi. nih.govnih.govmdpi.com The structural features of these compounds, particularly the combination of the benzimidazole (B57391) nucleus and the piperidine (B6355638) ring, are crucial to their mechanism of action, which often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. researchgate.net

Antibacterial Efficacyresearchgate.netyidu.edu.cn

The antibacterial potential of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. nih.govsigmaaldrich.com These compounds represent a promising class of potential antibacterial agents, with certain derivatives showing low micromolar minimal inhibitory concentrations (MIC). nih.gov

Derivatives of this compound have shown significant inhibitory activity against various Gram-positive bacteria. researchgate.net Research has demonstrated the effectiveness of these compounds against strains such as Staphylococcus aureus and Enterococcus faecalis. For instance, certain 2-piperidin-4-yl-benzimidazoles have been found to be particularly effective against enterococci. nih.gov The introduction of different substituents on the benzimidazole ring can modulate the antibacterial potency.

Compound DerivativeBacterial StrainMIC (µg/mL)Reference
2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamideStreptococcus faecalis8 nih.gov
2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamideStaphylococcus aureus4 nih.gov

The efficacy of this compound derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex outer membrane. in-part.com Studies have reported activity against strains like Escherichia coli and Pseudomonas aeruginosa. researchgate.net For example, some N-((1H-benzimidazol-1-yl) methyl) derivatives have shown inhibitory effects against these bacteria. nih.gov

Compound DerivativeBacterial StrainMIC (µg/mL)Reference
1-((1-(1H-Benzo[d]imidazol-2-yl)ethylidene)amino)-6-((4-chlorobenzylidene)amino)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrileEscherichia coli12.5 researchgate.net
1-((1-(1H-Benzo[d]imidazol-2-yl)ethylidene)amino)-6-((4-nitrobenzylidene)amino)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrilePseudomonas aeruginosa12.5 researchgate.net

A significant area of research has been the evaluation of these compounds against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov The emergence of MRSA poses a serious threat to public health, and novel therapeutic agents are urgently needed. Certain 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives have exhibited potent activity against MRSA, with MIC values as low as 0.39-1.56 µg/mL. nih.gov One derivative, 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide (B32628), was found to be six times more potent than the standard drug Sultamicillin against MRSA. researchgate.net

Compound DerivativeBacterial StrainMIC (µg/mL)Reference
N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivative (2g)Methicillin-resistant Staphylococcus aureus4 nih.gov
1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives (45-46, 55-57)Methicillin-resistant Staphylococcus aureus0.39-1.56 nih.gov

Antifungal Efficacyresearchgate.netnih.govnih.gov

In addition to their antibacterial properties, this compound derivatives have demonstrated promising antifungal activity against various fungal pathogens. nih.govnih.gov A series of 2-(4-methylpiperidin-1-yl)-1,5(6)-disubstituted-1H-benzimidazoles were screened for their in vitro antifungal activities, with some compounds exhibiting notable efficacy. nih.gov Similarly, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed moderate activity against Candida albicans and Aspergillus niger. nih.gov The antifungal action of benzimidazole derivatives is often attributed to the inhibition of ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane. researchgate.net

Compound DerivativeFungal StrainMIC (µg/mL)Reference
N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivative (1b, 1c, 2e, 2g)Candida albicans64 nih.gov
N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivative (1b, 1c, 2e, 2g)Aspergillus niger64 nih.gov

Antiviral Propertiesresearchgate.nethep.com.cnmdpi.comresearchgate.netnih.gov

The antiviral potential of benzimidazole derivatives, including those with a piperidinyl substituent, is an active area of investigation. researchgate.netresearchgate.netnih.gov These compounds have been evaluated against a variety of DNA and RNA viruses. For instance, a study of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles, which share structural similarities, showed that some derivatives were moderately active against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus B2 (CVB2). nih.gov Another study on 2-phenylbenzimidazole (B57529) derivatives reported significant activity against various viruses, including Herpes Simplex Virus type 1 (HSV-1). researchgate.net Furthermore, certain benzimidazole nucleosides have demonstrated selective activity against HSV-1, including strains resistant to acyclovir. mdpi.com

Compound DerivativeVirusActivity (IC50, µM)Reference
4,6-Difluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazoleHerpes Simplex Virus 1 (L2 strain)250.92 mdpi.com
4,5,6-Trifluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazoleHerpes Simplex Virus 1 (Acyclovir-resistant strain)249.96 mdpi.com
2-Aryl-1H-benzimidazole-4-carboxamide derivative (13, 16, 18, 19, 21, 22, 23)Coxsackie virus B3Better than ribavirin hep.com.cn

Antiparasitic and Anthelmintic Actions

Derivatives of this compound have demonstrated significant potential as antiparasitic and anthelmintic agents. The benzimidazole core is a well-established pharmacophore in anthelmintic drugs, and its derivatives continue to be explored for broader applications against various parasites. rjptonline.orgresearchgate.net

Research has shown that certain benzimidazole derivatives exhibit potent in vitro activity against a range of parasites. For instance, synthesized 1H-benzimidazole derivatives have been tested against the protozoa Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis. researchgate.netnih.gov In some cases, these compounds displayed greater antiprotozoal activity than the standard drugs Metronidazole and Albendazole (B1665689). researchgate.netnih.gov However, their activity against T. spiralis was found to be less potent than Albendazole. nih.gov A key mechanism of action for some benzimidazole derivatives, particularly 2-methoxycarbonylamino derivatives, is the inhibition of tubulin polymerization in the parasite, a critical process for cell division. researchgate.netnih.gov

Further studies have highlighted the anthelmintic efficacy of specific benzimidazole derivatives against other nematodes. For example, piperazine (B1678402) derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids have shown notable activity against Trichinella spiralis in vitro. nih.gov Specifically, compounds such as 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1H-benzimidazole and its methylated analogs demonstrated high efficacy in killing the parasite. nih.gov Additionally, certain benzimidazole and aminoalcohol derivatives have been evaluated for their in vitro activity against Trichuris muris and Heligmosomoides polygyrus. nih.gov Two compounds, BZ6 and BZ12, were identified as particularly promising, with BZ12 being effective against adult T. muris and BZ6 showing high efficacy against adult H. polygyrus. nih.gov

Moreover, a series of new benzimidazolyl-2-hydrazones have been synthesized and shown to be more active against encapsulated T. spiralis in vitro than the clinically used drugs albendazole and ivermectin. rsc.org Two dihydroxy hydrazone derivatives, in particular, demonstrated 100% effectiveness in killing the parasitic larvae at concentrations of 50 and 100 μg/mL. rsc.org

Table 1: In Vitro Anthelmintic Activity of Selected this compound Derivatives

Compound/DerivativeTarget ParasiteKey FindingsReference
2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazoleTrichinella spiralis100% efficacy in vitro. nih.gov
2-{[2-oxo-2-(4-benzhydrylpiperazin-1-yl)ethyl]thio}-5(6)-methyl-1(H)-benzimidazoleTrichinella spiralis98.4% efficacy in vitro. nih.gov
BZ12 (a 2-phenylbenzimidazole derivative)Trichuris muris (adult)81% mortality at 10 µM. nih.gov
BZ6 (a 2-phenylbenzimidazole derivative)Heligmosomoides polygyrus (adult)100% mortality at 10 µM. nih.gov
2,3- and 3,4-dihydroxy benzimidazolyl-2-hydrazonesTrichinella spiralis (encapsulated larvae)100% effectiveness at 50 and 100 μg/mL. rsc.org

Anticancer Potential

The benzimidazole scaffold is a key component in several clinically approved anticancer drugs, and research into new derivatives continues to be a vibrant area of oncology drug discovery. nih.gov Derivatives of this compound have shown promise as antiproliferative agents, with various mechanisms of action being investigated.

One area of focus has been on overcoming drug resistance. For example, certain 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have been studied for their ability to overcome imatinib (B729) resistance in chronic myeloid leukemia (CML). nih.gov These compounds were found to induce cytotoxicity and apoptosis in both imatinib-sensitive and imatinib-resistant CML cell lines. nih.gov A notable finding was the inhibition of P-glycoprotein (P-gp) activity in resistant cells, a key mechanism of multidrug resistance. nih.gov

The proposed mechanisms for the anticancer activity of benzimidazole derivatives are diverse. They are known to induce apoptosis by disrupting the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors and the activation of caspases. nih.gov Additionally, these compounds can cause cell cycle arrest at various phases, leading to abnormal cell division and death. nih.gov

A series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov One compound, 2g, demonstrated significant activity against the MDA-MB-231 breast cancer cell line. nih.gov Molecular docking studies suggested that this compound interacts with dihydrofolate reductase, a crucial enzyme in nucleotide synthesis. nih.gov

Table 2: Anticancer Activity of Selected this compound Derivatives

Compound/DerivativeCancer Cell LineMechanism of ActionKey FindingsReference
2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivativesK562R (Imatinib-resistant CML)Induction of apoptosis, inhibition of P-glycoprotein activity.Overcomes imatinib resistance. nih.gov
Compound 2g (N-alkylated-2-(substituted phenyl)-1H-benzimidazole)MDA-MB-231 (Triple-negative breast cancer)Inhibition of dihydrofolate reductase (predicted).Potent antiproliferative activity. nih.gov

Anti-inflammatory and Analgesic Effects

The benzimidazole nucleus is recognized as a valuable pharmacophore for the development of anti-inflammatory and analgesic agents. nih.gov Derivatives of this compound have been synthesized and evaluated for these properties, with some compounds demonstrating significant activity.

In one study, two series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were designed and synthesized as novel anti-inflammatory agents. researchgate.net A number of these compounds showed good inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated RAW 264.7 macrophages. researchgate.net One derivative, compound 6e, was particularly potent and exhibited greater in vivo anti-inflammatory activity than ibuprofen (B1674241) in a xylene-induced ear edema model in mice. researchgate.net

Another study focused on the synthesis and evaluation of 2-amino-1H-benzimidazoles and 1,2-dihydro-2-iminocycloheptimidazoles for their anti-inflammatory and analgesic activities. nih.gov Several of these compounds exhibited potent effects when compared to the reference drugs timegadine (B1209897) and tiaramide (B1203770) hydrochloride. nih.gov Notably, one derivative, 1-(2-benzothiazolyl)-2-cyclohexylimino-1,2-dihydrocycloheptimidazole (4e), displayed superior analgesic activity in the acetic acid-induced writhing test and the Randall-Selitto method, despite not affecting prostaglandin (B15479496) E2 synthesis. nih.gov

Table 3: Anti-inflammatory and Analgesic Activity of Selected this compound Derivatives

Compound/DerivativeBiological ActivityIn Vitro/In Vivo ModelKey FindingsReference
Compound 6e (a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative)Anti-inflammatoryLPS-stimulated RAW 264.7 macrophages; Xylene-induced ear edema in mice.Potent inhibition of NO and TNF-α; more potent than ibuprofen in vivo. researchgate.net
1-(2-Benzothiazolyl)-2-cyclohexylimino-1,2-dihydrocycloheptimidazole (4e)AnalgesicAcetic acid-induced writhing test; Randall-Selitto method.Superior analgesic activity compared to timegadine and tiaramide HCl. nih.gov

Central Nervous System (CNS) Activities

Derivatives of this compound have also been investigated for their effects on the central nervous system, with promising results in the areas of anxiolytic, anticonvulsant, and antinociceptive activities.

A significant development in this area is the identification of potent and selective agonists for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. nih.govnih.gov The N/OFQ system is involved in the modulation of emotional states, and NOP receptor agonists have been shown to produce anxiolytic-like effects. nih.gov

A notable example is the non-peptide NOP receptor agonist, 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole (MCOPPB). nih.govnih.gov This compound has a high affinity and selectivity for the human NOP receptor. nih.gov In preclinical studies, MCOPPB demonstrated anxiolytic-like effects in the mouse Vogel conflict test, and this effect was maintained after repeated administration. nih.gov Importantly, at effective anxiolytic doses, MCOPPB did not impair locomotor activity or memory, unlike the benzodiazepine (B76468) diazepam. nih.gov

The N-methyl-D-aspartate (NMDA) receptor is a key player in excitatory neurotransmission, and its overactivation is implicated in the pathophysiology of seizures. nih.gov Consequently, NMDA receptor antagonists have been investigated as potential anticonvulsant agents. nih.govnih.gov While the broader class of benzimidazoles has been explored for anticonvulsant effects, specific research directly linking this compound derivatives to NMDA receptor antagonism in the context of epilepsy is an emerging area. However, the known anticonvulsant effects of NMDA receptor antagonists like ifenprodil, which has a piperidine moiety, suggest that this could be a fruitful avenue for future research with benzimidazole derivatives. nih.gov Studies have shown that NMDA receptor antagonists can increase the seizure threshold in various animal models. nih.gov

The N/OFQ system is also deeply involved in the modulation of pain perception. Agonism at the NOP receptor can produce antinociceptive effects. The development of non-peptide NOP receptor agonists, such as the 1,2-disubstituted benzimidazole derivatives, holds therapeutic potential for pain management. The antinociceptive properties of these compounds are an active area of investigation, building on the understanding of the N/OFQ system's role in pain pathways.

Table 4: CNS Activities of a Selected this compound Derivative

Compound/DerivativeCNS ActivityReceptor/MechanismKey FindingsReference
1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole (MCOPPB)AnxiolyticNociceptin/Orphanin FQ (NOP) receptor agonist.Elicited anxiolytic-like effects without impairing motor activity or memory. nih.govnih.gov

Other Pharmacological Explorations

Beyond the well-established applications, the versatile scaffold of this compound and its derivatives has prompted investigations into other potential therapeutic areas, notably as antiulcer and antidiabetic agents.

Antiulcer Activity

The benzimidazole core is a cornerstone in the development of antiulcer medications, particularly proton pump inhibitors (PPIs) that suppress gastric acid secretion. researchgate.netresearchgate.net The exploration of 2-substituted benzimidazole derivatives, including those with a piperidine moiety, has been a significant area of research in the quest for more effective and safer antiulcer drugs. rasayanjournal.co.innih.govnih.gov

Early research in the 1990s demonstrated that substitutions on the benzimidazole nucleus could significantly influence antiulcer activity. For instance, the introduction of a tetramethyl piperidine on the pyridine (B92270) ring of a benzimidazole derivative resulted in good antiulcer activity. researchgate.netrasayanjournal.co.in This highlighted the potential of incorporating cyclic amine structures like piperidine in the design of novel antiulcer agents.

The mechanism of action for many benzimidazole-based antiulcer drugs involves the inhibition of the H+/K+-ATPase enzyme system, the gastric proton pump. nih.govasianpubs.org Various synthetic strategies have been employed to enhance this inhibitory activity. These include the derivatization at the N-H position of the benzimidazole ring and the substitution with different heterocyclic systems. researchgate.netrasayanjournal.co.in

Studies on related dihydropyrimidinone derivatives linked to a piperidine moiety have also shown promising anti-ulcer activity. In vivo studies in animal models revealed that these compounds not only inhibited gastric ulcer formation but also increased gastric mucin secretion, suggesting a cytoprotective effect in addition to potential anti-secretory actions. nih.gov

A variety of benzimidazole derivatives have been synthesized and evaluated for their antiulcer properties. For example, some 2-(pyrimidinylsulfinyl) benzimidazole derivatives have shown good antiulcer and antisecretory activity with reduced toxicity. derpharmachemica.com Furthermore, the conjugation of piperazine with a benzimidazole scaffold has yielded compounds with strong antiulcer properties. derpharmachemica.com

The following table summarizes the antiulcer activity of selected benzimidazole derivatives, highlighting the diversity of substitutions that have been explored.

Compound TypeKey Structural FeaturesObserved ActivityReference
Benzimidazole-pyrazole hybridsHybrid molecules of pyrazole (B372694) and mercaptobenzimidazoleSignificant anti-ulcer activity in vivo nih.gov
Dihydropyrimidinone-piperidine hybridsDihydropyrimidinone core with a piperidine moietyInhibition of gastric ulcer formation and increased mucin secretion nih.gov
2-(Pyrimidinylsulfinyl) benzimidazolesPyrimidine ring in place of pyridineGood antiulcer and antisecretory activity derpharmachemica.com
Benzimidazole piperazine conjugatesPiperazine conjugated to benzimidazoleStrong antiulcer properties derpharmachemica.com

Antidiabetic Activity

The benzimidazole scaffold has also been investigated for its potential in managing diabetes mellitus. Research has shown that certain benzimidazole derivatives can exert antidiabetic effects through various mechanisms. nih.gov

One of the key targets for some benzimidazole derivatives is the inhibition of α-glucosidase, an enzyme that plays a crucial role in the digestion of carbohydrates and subsequent glucose absorption. nih.gov By inhibiting this enzyme, these compounds can help to lower postprandial blood glucose levels. Novel benzimidazole derivatives incorporating morpholine (B109124) and piperazine structures have been reported as α-glucosidase inhibitors, suggesting that similar derivatives with a piperidine ring could also be effective. nih.gov

Furthermore, some benzimidazole derivatives, such as lansoprazole, have been shown to possess antidiabetic properties by activating peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. nih.gov Other studies have indicated that benzimidazole derivatives might increase glucose transport into tissues through the activation of AMP-activated protein kinase (AMPK) or other mechanisms. nih.gov

The following table presents examples of benzimidazole and related heterocyclic derivatives with reported antidiabetic activity, illustrating the different mechanisms of action being explored.

Compound TypeProposed Mechanism of ActionKey FindingsReference
Benzimidazole derivatives with morpholine/piperazineα-glucosidase inhibitionInhibition of the enzyme, with some compounds showing high efficacy. nih.gov
Lansoprazole (a benzimidazole derivative)PPARγ activationPotential for use in the treatment of type 2 diabetes. nih.gov
Albendazole (a benzimidazole derivative)Multiple pathways including AMPK activationPotential as a standalone or combination therapy in type 2 diabetes. nih.gov
N'-(substituted-thiazolidin-ylidene)acetohydrazidesNot fully elucidated, but thiazolidinone core is known to have antidiabetic activitySome derivatives showed promising antidiabetic activity in animal models. actapharmsci.com
1,2,3-triazole derivatives with a 2-pyrazoline (B94618) ringα-amylase inhibitionModerate to high inhibitory activity in vitro. sciencescholar.us

Structure Activity Relationship Sar Studies of 2 1 Piperidinyl 1h Benzimidazole Analogues

Influence of Substituents on the Benzimidazole (B57391) Ring System

The specific position of substituents on the benzimidazole scaffold has a pronounced impact on the molecule's activity.

1-Position: Substitution at the N1 position of the benzimidazole ring is a key strategy for modulating activity. For instance, in a series of 2-(3-aminopiperidine)-benzimidazoles developed as H1-antihistamines, manipulation of the N1 substituent was shown to directly influence hERG (human Ether-à-go-go-Related Gene) channel activity. nih.gov While this modification could enhance selectivity, it sometimes led to reduced exposure in the central nervous system (CNS). nih.gov In other studies, substituting the N1 position with hydrophilic groups on related cycloheptimidazole (B1218438) derivatives resulted in a loss of anti-inflammatory activity. nih.gov

2-Position: The C2 position, which connects the benzimidazole ring to the piperidine (B6355638) moiety, is highly sensitive to modification. Replacing the amino group at C2 with a methylene (B1212753) group has been shown to cause a significant reduction in anti-inflammatory activity, highlighting the importance of the guanidine-like substructure. nih.gov In other contexts, substitution at the C2 position was found to be unfavorable for Lck kinase inhibition. nih.gov Conversely, introducing a trifluoroethane group at the C2 position of certain benzimidazoles led to enhanced CCR3 receptor inhibition. nih.gov

5-Position: The 5-position on the benzene (B151609) portion of the ring system is a critical site for influencing activity. For some opioid analogues, the most potent compounds featured a nitro group at the 5-position. wikipedia.org In a different series of compounds, the photoprotective activity was found to follow the trend -H > -COOH > -SO₃H, indicating that a simple hydrogen at this position is more beneficial than electron-withdrawing groups for this specific activity. nih.gov Furthermore, the introduction of bulky, lipophilic groups at the 5-position, such as carboxamide or sulfonyl groups, can confer cannabinoid receptor antagonist properties. nih.gov

Table 1: Influence of Substituents on the Benzimidazole Ring

Position Substituent Effect on Activity Target/Assay Reference
N1 Various Modulates hERG selectivity H1-antihistamines nih.gov
N1 Hydrophilic groups Loss of activity Anti-inflammatory nih.gov
C2 Methylene (vs. Amino) Significantly reduced activity Anti-inflammatory nih.gov
C5 Nitro (-NO₂) Increased potency Opioid activity wikipedia.org
C5 Hydrogen (-H) Highest activity Photoprotection (UVB) nih.gov
C5 Carboxylic acid (-COOH) Moderate activity Photoprotection (UVB) nih.gov
C5 Sulfonic acid (-SO₃H) Lowest activity Photoprotection (UVB) nih.gov
C5 Carboxamide/Sulfonyl Confers antagonist properties Cannabinoid Receptor nih.gov

Role of the Piperidinyl Moiety and its Modifications

The piperidinyl group is not merely a passive scaffold but an active contributor to the pharmacological profile, and its modification is a key strategy in lead optimization. nih.govresearchgate.net One successful approach to reduce off-target effects and improve selectivity involves the incorporation of heteroatoms into the piperidine ring. nih.gov

For example, in the development of CNS-penetrating H1-antihistamines, replacing the piperidine ring with a morpholine (B109124) or thiomorpholine (B91149) ring led to analogues with improved selectivity and better CNS profiles. nih.govresearchgate.net Specifically, compounds containing morpholine and thiomorpholine moieties demonstrated enhanced properties compared to the parent piperidine compound. nih.gov Another strategy involves attaching polar substituents to the piperidine nitrogen to reduce properties like logP, which can also improve the selectivity profile. nih.gov However, in some cases, replacing the piperidine ring with a different heterocycle, such as piperazine (B1678402), has been shown to cause a noticeable decrease in potency and efficacy for certain targets like HPK1 degradation. acs.org

Table 2: Effect of Piperidinyl Moiety Modifications

Original Moiety Modified Moiety Effect Target Class Reference
Piperidine Morpholine Improved selectivity and CNS profile H1-Antihistamine nih.govresearchgate.net
Piperidine Thiomorpholine Improved selectivity and CNS profile H1-Antihistamine nih.govresearchgate.net
Piperidine Piperazine Decreased potency and efficacy HPK1 Degrader acs.org
Piperidine N-polar substituent Reduced pKa/logP, improved selectivity H1-Antihistamine nih.gov

Impact of Linker Design on Pharmacological Activity

While the core 2-(1-Piperidinyl)-1H-benzimidazole features a direct linkage, SAR studies on related structures demonstrate the critical role of a linker between the benzimidazole and piperidine-containing fragments. The nature, length, and rigidity of this linker can profoundly affect biological activity. researchgate.netmdpi.com

In a series of NLRP3 inflammasome inhibitors based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold, modulating the linker that connects the piperidine ring to a 2-chlorobenzene moiety was crucial for activity. mdpi.com An acetamide (B32628) linker provided anti-pyroptotic activity, whereas shortening the linker or removing the carbonyl group led to inactive compounds. mdpi.com In another example, the introduction of an amide linker between a benzimidazole C2 position and a piperazine resulted in a loss of activity, underscoring the specific requirements of the linker for a given target. nih.gov The design of PROTACs, which link a target-binding molecule to a ligase ligand, further exemplifies the importance of the linker, where variations in length and composition (e.g., incorporating an azetidine (B1206935) or pyrrolidine) can dramatically alter degradation potency and efficacy. acs.org

Stereochemical Considerations in SAR

Stereochemistry is a critical determinant of pharmacological activity in many benzimidazole analogues, particularly when chiral centers are present on the piperidinyl ring or its substituents. nih.govacs.org The spatial arrangement of atoms can dictate how the molecule fits into a binding pocket, leading to significant differences in potency between enantiomers or diastereomers.

For instance, in a series of 4-benzimidazolyl-N-piperazinethyl-pyrimidin-2-amines, the S,S enantiomers were found to be more potent inhibitors of Lck kinase than the corresponding racemic forms. nih.gov A study on renin inhibitors identified a potent compound with a specifically defined (3S,5R)-disubstituted piperidine ring, indicating a strict stereochemical requirement for activity. nih.gov In the development of HPK1 PROTAC degraders, a clear stereochemical preference was observed. The (S)-enantiomer of a pyrrolidine-linked analogue showed slightly higher degradation potency than the (R)-enantiomer, despite the (R)-enantiomer having a stronger inhibitory effect on the HPK1 enzyme itself. acs.org This highlights that different stereoisomers can be optimal for different aspects of a drug's function.

Table 3: Influence of Stereochemistry on Activity

Compound Class Stereoisomers Compared Finding Target/Activity Reference
4-Benzimidazolyl-N-piperazinethyl-pyrimidin-2-amines S,S vs. Racemic S,S enantiomers are more potent Lck Kinase Inhibition nih.gov
Piperidinyl-pyrimidine-carboxamide (3S,5R) vs. other isomers (3S,5R) configuration is critical for potency Renin Inhibition nih.gov
Pyrrolidine-linked PROTAC (S)-enantiomer vs. (R)-enantiomer (S)-enantiomer has higher degradation potency HPK1 Degradation acs.org

Mechanistic Investigations of 2 1 Piperidinyl 1h Benzimidazole Action

Interaction with Molecular Targets

The benzimidazole (B57391) core, particularly when substituted at the 2-position with cyclic amines like piperidine (B6355638), demonstrates notable interactions with a variety of receptors and enzymes.

Derivatives of the 2-substituted benzimidazole scaffold have shown significant binding affinities for several key receptors in the central nervous system.

Dopamine (B1211576) D2 Receptors : Certain benzimidazole derivatives exhibit a strong affinity for D2 dopamine receptors. For instance, a series of 1-[2-[5-(1H-benzimidazole-2-thione)]ethyl]piperidines were synthesized and assessed for their binding to dopamine receptors from bovine caudate nuclei. Within this series, the racemic compound (+/-)-1-[2-[5-(1H-benzimidazole-2-thione)]ethyl]-3-phenylpiperidine and its dextrorotatory enantiomer (+)-9a were identified as selective ligands with high affinity for the D2 receptor. Other related compounds, such as 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazoles, also displayed a high affinity for the D2 dopamine receptor.

Histamine (B1213489) H1 Receptors : In the search for potential sedative hypnotics, a series of 2-(3-aminopiperidine)-benzimidazoles were identified as selective H1-antihistamines. This indicates that the 2-substituted benzimidazole structure can be tailored to target histamine receptors.

Opioid Receptors : The broader class of benzimidazole-containing synthetic opioids, sometimes termed "orphines," highlights the scaffold's potential interaction with opioid receptors. Structural modifications, particularly on the piperidine ring attached to the core, play a crucial role in determining the binding preference. Substitutions like substituted alpha-methyl benzyl (B1604629) or 3,3-diphenylpropyl chains on the piperidine nitrogen tend to favor mu-opioid receptor binding while disfavoring binding at D2-like dopamine receptors.

The benzimidazole scaffold is a well-established pharmacophore for enzyme inhibition, a characteristic that extends to piperidinyl-substituted derivatives.

Poly(ADP-ribose) Polymerase (PARP) : A notable example is the compound 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, which was developed as a potent inhibitor of PARP-1. This compound demonstrated significant potency against the PARP-1 enzyme and in whole-cell assays.

CompoundTargetPotency (Ki)Cellular Potency (EC50)
2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamidePARP-18 nM3 nM

Data sourced from Bioorganic & Medicinal Chemistry.

Tubulin Polymerization : Various 2-substituted benzimidazole derivatives are known to interfere with microtubule formation. For example, a series of 1H-benzimidazole-2-yl hydrazones demonstrated an ability to inhibit tubulin polymerization in vitro. These compounds were found to elongate the nucleation phase and slow the polymerization process, a mechanism shared by established anticancer agents like nocodazole. Although these specific compounds lack a piperidine ring, they show that C2-substitution on the benzimidazole core is key to this activity.

Cytochrome P450 (CYP) Enzymes : Computational studies on 1H-benzimidazole-2-yl hydrazones suggest that certain derivatives might act as inhibitors of CYP2D6 and other CYP isoforms like CYP1A2 and CYP2C19. This indicates a potential for drug-drug interactions mediated through the inhibition of these critical metabolic enzymes.

Cellular and Subcellular Mechanisms of Action

The interactions at the molecular level translate into observable effects on cellular processes, including cytotoxicity and the modulation of cellular stress responses.

Antiproliferative and Cytotoxic Activity : The PARP inhibitor 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide showed potent activity in a whole-cell assay with an EC50 of 3 nM. Furthermore, other related benzimidazole derivatives, such as 1H-benzimidazole-2-yl hydrazones, have demonstrated cytotoxic effects against a variety of human cancer cell lines, including breast adenocarcinoma (MCF-7), lung carcinoma (A549), and cervical carcinoma (HeLa). This antiproliferative activity is linked to their ability to inhibit tubulin polymerization.

Signaling Pathway Modulation

Benzimidazole derivatives have been shown to selectively modulate specific intracellular signaling pathways, particularly those involved in inflammation.

NOD2 Signaling Pathway : A class of benzimidazole diamides was identified as selective inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway. NOD2 is an intracellular receptor that detects bacterial components and triggers a pro-inflammatory response. The identified compounds were found to inhibit the NOD2-mediated release of interleukin-8 (IL-8) upon stimulation by its ligand, muramyl dipeptide (MDP). Importantly, this inhibition was selective for the NOD2 pathway, as the compounds did not affect signaling through the closely related NOD1, Toll-like receptor (TLR)-2, or tumor necrosis factor receptor (TNFR)-1 pathways. This demonstrates that the benzimidazole structure can be used to create highly specific modulators of innate immune signaling.

NLRP3 Inflammasome : While not a C2-substituted analog, the related compound 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one has been investigated as an inhibitor of the NLRP3 inflammasome. This pathway is another critical component of the innate immune system. Derivatives of this scaffold were shown to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β in macrophages.

Computational Approaches in 2 1 Piperidinyl 1h Benzimidazole Research

Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the interactions that drive biological processes. Virtual screening leverages molecular docking on a large scale, computationally screening extensive libraries of small molecules to identify those that are most likely to bind to a specific drug target.

In the context of benzimidazole (B57391) research, these techniques have been instrumental in identifying new therapeutic agents. For instance, in the discovery of novel anti-inflammatory agents, a derivative, 2-(piperidin-4-yl)-1H-benzo[d]imidazole, was identified as a hit from an in-house library through a screening process. nih.gov Subsequent molecular docking studies on this and related compounds helped to elucidate the key interactions between the ligands and their target protein. These studies often reveal crucial binding modes, such as hydrogen bonds and hydrophobic interactions, that are essential for a compound's biological activity.

High-throughput virtual screening has been successfully used to identify novel inhibitors for various therapeutic targets. nih.gov In a typical campaign, millions of compounds can be docked and scored against a protein target. The top-scoring hits are then selected for further biochemical evaluation. nih.gov For example, docking experiments with 2-piperazin-1-yl-quinazolines, a structurally related class of compounds, were used to determine key protein-ligand interactions with the integrin αIIbβ3, showing a correlation between docking scores and the affinity of the compounds. nih.gov This approach allows researchers to prioritize compounds for synthesis and testing, streamlining the drug discovery pipeline.

Table 1: Example of Virtual Screening Hit Prioritization

Compound ID Docking Score (kcal/mol) Key Predicted Interactions Predicted Activity
ZINC31078067 -9.5 Hydrogen bonds with Asn 466, Glu 567; Coordination with Zn2+ High
ZINC31075404 -9.2 Hydrogen bonds with Glu 567, His 632 High
Hit Compound 3 -8.7 Hydrophobic interactions; Single H-bond Medium
Hit Compound 4 -7.1 Van der Waals interactions only Low

This table is illustrative, based on findings from studies on related compounds and targets to demonstrate the principles of virtual screening and hit selection. researchgate.net

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the stability of the complex, the flexibility of the protein, and the specific interactions that are maintained throughout the simulation.

MD simulations are often used to validate the results of molecular docking. For a potential drug candidate like a derivative of 2-(1-Piperidinyl)-1H-benzimidazole, an MD simulation can confirm whether the binding pose predicted by docking is stable in a more realistic, solvated environment. For example, in a study on human Endothelin Converting Enzyme-1 (hECE-1) inhibitors, MD simulations were performed on docked complexes to confirm their stability. The simulations showed that the inhibitor-protein complex remained stable throughout the simulation period, with key hydrogen bonding interactions being maintained. researchgate.net

These simulations can reveal subtle but critical details about the binding mechanism. Researchers can analyze the trajectory to understand conformational changes in the protein upon ligand binding and to calculate the binding free energy, which provides a more accurate estimate of the ligand's affinity. This level of detail is invaluable for the rational design of more potent and selective inhibitors.

Table 2: Key Parameters from a Molecular Dynamics Simulation

Simulation Parameter Value/Observation Significance
Simulation Time 100 ns Assesses long-term stability of the complex
RMSD of Complex Stable (e.g., < 2 Å) Indicates the complex does not undergo major destabilizing changes
Key Hydrogen Bonds Maintained > 90% of simulation time Confirms the importance of specific residues for binding
Protein Flexibility (RMSF) Low fluctuation at binding site Suggests a stable binding pocket

This table represents typical data obtained from MD simulations, as seen in studies like the one on hECE-1 inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

For the benzimidazole class of compounds, QSAR studies have been effectively used to guide the synthesis of new derivatives with improved antimicrobial or anticancer activity. In one study on 2-(substituted phenyl)-1H-benzimidazoles, a QSAR investigation highlighted the importance of molecular descriptors such as the dipole moment (μ), the logarithm of the octanol-water partition coefficient (logP), and the second-order molecular connectivity index (2χ) in describing the antimicrobial activity of the compounds. nih.gov

A 2D-QSAR model was developed for a large set of 131 benzimidazole derivatives to predict their inhibitory concentration (IC50) against a breast cancer cell line. researchgate.net The model showed strong predictive power, with a high squared correlation coefficient (R² = 0.904), indicating that it could reliably predict the anticancer activity of new benzimidazole compounds. researchgate.net Such models are powerful tools for medicinal chemists, allowing them to focus their synthetic efforts on compounds that are predicted to be most active.

Table 3: Example of a 2D-QSAR Model for Benzimidazole Derivatives

Statistical Parameter Value Interpretation
R² (Squared Correlation Coefficient) 0.904 90.4% of the variance in biological activity is explained by the model
q² (Cross-validated R²) > 0.5 (typical) Indicates good internal predictive ability
CCC (Concordance Correlation Coefficient) 0.867 Shows high agreement between observed and predicted values
F-test value High (e.g., > 100) Indicates the model is statistically significant

Data based on a published QSAR study on benzimidazole derivatives. researchgate.netdibru.ac.in

De Novo Drug Design Methodologies

De novo drug design involves the computational creation of novel molecular structures with desired properties, often without starting from a known template. These methods use algorithms to "grow" a molecule within the binding site of a target protein or to generate structures based on a set of desired pharmacophoric features. This approach stands in contrast to virtual screening, which explores a pre-existing chemical space.

The goal of de novo design is to discover entirely new chemical scaffolds that may have advantages over existing inhibitors in terms of potency, selectivity, or novelty of intellectual property. Advanced methods, such as generative active learning, can explore a vast chemical space much more efficiently than traditional screening. arxiv.org For instance, the LAMBDAZERO model was able to design novel, synthesizable, and drug-like inhibitors for soluble epoxide hydrolase (sEH) that would have been missed by screening billions of molecules. arxiv.org Experimental validation confirmed that a de novo designed molecule inhibited the enzyme with submicromolar potency. arxiv.org

In the context of this compound, de novo design methodologies could be employed to generate novel derivatives with optimized interactions within a specific target's binding site. By combining fragments of known binders or by using generative models, researchers can explore new chemical avenues, potentially leading to the discovery of next-generation therapeutics based on the benzimidazole scaffold.

Table 4: Comparison of a Virtual Screening Hit vs. a De Novo Designed Molecule

Feature Virtual Screening Hit De Novo Designed Molecule
Scaffold Known (e.g., from ZINC database) Novel, not present in screening libraries
Predicted Affinity High (e.g., -9.0 kcal/mol) Very High (e.g., -12.0 kcal/mol)
Synthetic Accessibility Variable, may be complex Optimized by the algorithm to be synthesizable
Novelty Low to Medium High

This is a conceptual table illustrating the potential advantages of de novo design as described in advanced computational studies. arxiv.org

Pharmacokinetic and Toxicological Considerations for 2 1 Piperidinyl 1h Benzimidazole Candidates

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

The ADME properties of a drug candidate are crucial for its potential success, as they determine its ability to reach the target site in sufficient concentration and be cleared from the body effectively. For benzimidazole (B57391) derivatives, these properties can be variable.

In silico tools are frequently used in the early stages of drug discovery to predict the ADME properties of novel compounds. These predictions are often based on physicochemical properties and established rules like Lipinski's Rule of Five. For a series of novel 2-(4-(methylsulfonyl) phenyl) benzimidazoles, in silico predictions suggested good oral absorption, with molecular weights, log P values, and hydrogen bond donor/acceptor counts falling within the acceptable ranges defined by Lipinski's rule. Furthermore, the topological polar surface area (TPSA) and the number of rotatable bonds for these analogs indicated a high probability of good permeability and oral bioavailability.

However, general studies on the benzimidazole class of compounds have noted that many derivatives are subject to significant first-pass metabolism in the liver, which can lead to low absolute bioavailability, sometimes as low as 2% to 60%. This suggests that while initial absorption from the gut may be good, the amount of unchanged drug reaching systemic circulation could be limited.

Table 1: Predicted ADME Properties for Representative Benzimidazole Derivatives

ParameterPredicted Value/ObservationImplicationReference
Lipinski's Rule of FiveGenerally obeyed by derivativesGood potential for oral absorption
Topological Polar Surface Area (TPSA)~101-105 Ų for some analogsSuggests good membrane permeability
Human Intestinal AbsorptionPredicted to be high for many analogsLikely well-absorbed from the gastrointestinal tract
BioavailabilityCan be low (2-60%) for the benzimidazole classPotential for high first-pass metabolism

Metabolic Stability Assessments (e.g., Human Liver Microsome Studies)

Metabolic stability is a critical parameter that influences a drug's half-life and dosing regimen. It is commonly assessed in vitro using human liver microsomes (HLM), which contain a high concentration of drug-metabolizing enzymes.

Studies on compounds with related heterocyclic cores, such as piperazin-1-ylpyridazines, demonstrate that metabolic stability can be highly sensitive to structural modifications. In one study, a parent compound was found to be rapidly metabolized in HLM, with an extremely short half-life of approximately 3 minutes. However, through systematic structural changes, analogs with significantly improved stability were developed, boasting half-lives of over 100 minutes. The primary metabolic pathways identified were hydroxylation of aromatic rings and oxidation of nitrogen atoms.

For new chemical entities, rapid biotransformation can reduce the exposure to the parent compound, while high metabolic stability might increase the risk of drug-drug interactions or parent compound toxicity. Given that the benzimidazole ring and the piperidine (B6355638) moiety are both susceptible to metabolism, it is expected that 2-(1-Piperidinyl)-1H-benzimidazole would undergo biotransformation, though its specific rate and pathway require experimental determination.

Table 2: Metabolic Stability of Structurally Related Compounds in Liver Microsomes

Compound SeriesSystemResultKey FindingReference
Piperazin-1-ylpyridazines (Parent)HLMt₁/₂ ≈ 3 minVery low metabolic stability
Piperazin-1-ylpyridazines (Optimized Analog)HLMt₁/₂ = 105 minStability can be significantly improved with structural modification
2-Pyrimidinyl-piperazinyl-alkyl derivativesMouse Liver MicrosomesShowed metabolic stabilityDemonstrates that stable compounds in this class can be identified

Cytochrome P450 Enzyme Inhibition Profiles

Cytochrome P450 (CYP450) enzymes are the primary family of enzymes responsible for phase I metabolism of most drugs. Inhibition of these enzymes is a major cause of drug-drug interactions. Imidazole-containing compounds are well-known for their potential to inhibit CYP450 enzymes, often through the nitrogen atoms in the imidazole (B134444) ring coordinating with the heme iron of the enzyme.

Research on a series of histamine (B1213489) H3 antagonists based on a 4-[(1H-imidazol-4-yl)methyl]piperidine template highlighted that inhibition of CYP2D6 and CYP3A4 is a typical liability for such structures. Similarly, studies on the piperidine-type phenothiazine (B1677639) neuroleptic, thioridazine, showed that its metabolism is primarily mediated by CYP1A2, CYP3A4, and CYP2D6. This indicates that compounds containing both piperidine and heterocyclic cores have a high potential for interacting with these key drug-metabolizing enzymes. Therefore, it is highly probable that this compound would exhibit some level of inhibition towards one or more CYP450 isoforms.

Table 3: Cytochrome P450 Inhibition by Structurally Related Compounds

Compound ClassCYP Isoforms InhibitedSignificanceReference
4-Substituted ImidazolesCYP2D6, CYP3A4Common liability for this chemical class, high risk of drug-drug interactions.
Piperidine-type Phenothiazines (e.g., Thioridazine)Metabolized by CYP1A2, CYP3A4, CYP2D6Highlights the potential for complex metabolic pathways and interactions involving multiple CYP enzymes.
2-phenyl-2-(1-piperidinyl)propane (PPP)Selective inactivator of CYP2B6Demonstrates that piperidine-containing compounds can selectively interact with specific CYP isoforms.

Safety Pharmacology and Potential Risk Assessments (e.g., hERG Channel Binding)

Safety pharmacology studies are essential to identify potential adverse effects of a drug candidate on major physiological systems. One of the most critical safety assessments in modern drug development is the evaluation of a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes. Many drugs have been withdrawn from the market due to this unforeseen cardiotoxicity. The hERG channel is known to have a large, promiscuous binding pocket, making it susceptible to blockade by a wide variety of chemical structures.

Compounds containing piperidine moieties are frequently implicated in hERG channel inhibition. For example, a comparison of several antipsychotic drugs showed that their affinity for the hERG channel was a key predictor of their potential to cause QT prolongation. Given the presence of the piperidine group in this compound, a thorough evaluation of its hERG binding affinity is a critical step in assessing its safety profile.

Table 4: hERG Inhibition Data for Representative Drugs with Relevant Structural Features

DrughERG IC₅₀Receptor Selectivity (D₂/5-HT₂A vs. hERG)Clinical ObservationReference
Thioridazine~200-600 nMLow (<10-fold)Significant QT prolongation
Pimozide~100-200 nMLow (<10-fold)Significant QT prolongation
Olanzapine~10-30 µMHigh (100-1000-fold)Low risk of QT prolongation

Future Directions and Translational Perspectives for 2 1 Piperidinyl 1h Benzimidazole Research

Development of Novel Therapeutic Agents

The 2-(1-piperidinyl)-1H-benzimidazole framework is a privileged structure in drug development, serving as a blueprint for a wide array of therapeutic agents. nih.gov Research is actively focused on modifying this core to generate novel compounds with enhanced potency and selectivity for various biological targets. The versatility of the benzimidazole (B57391) ring allows for substitutions that can significantly influence the compound's therapeutic effects. nih.gov

Derivatives of this scaffold have shown significant promise across multiple disease areas:

Anti-inflammatory Agents: Based on initial hits from in-house libraries, novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been designed and synthesized. researchgate.net Many of these compounds have demonstrated good inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, indicating their potential as anti-inflammatory drugs. researchgate.net

Antihistamine and Antiallergic Agents: Certain piperidine (B6355638) derivatives of benzimidazole have been identified as useful antihistaminic and antiallergic agents. google.com

Antiparasitic Agents: New 1H-benzimidazole-2-yl hydrazones have been developed that exhibit potent anthelmintic activity, in some cases exceeding that of clinically used drugs like albendazole (B1665689). nih.gov These compounds represent a promising avenue for treating helminthic infections. nih.gov

Anticancer Agents: Researchers have synthesized 1,2-disubstituted benzimidazole compounds and tested their cytotoxic activity against various human cancer cell lines, including lung (A549) and colon (DLD-1) cancer lines. nih.gov

Antiviral Agents: The benzimidazole structure has been a lead for designing nonnucleoside inhibitors of HIV-1 reverse transcriptase (RT). nih.gov Structure-activity relationship (SAR) studies have led to the development of inhibitors with potent activity against both wild-type and drug-resistant strains of HIV-1. nih.gov

Table 1: Therapeutic Potential of this compound Derivatives

Therapeutic Area Target/Mechanism Research Finding Citation
Anti-inflammatory Inhibition of NO and TNF-α production Derivatives showed potent inhibition in LPS-stimulated RAW 264.7 macrophages. researchgate.net
Antihistamine H1 receptor antagonism (presumed) Piperidine derivatives of benzimidazole identified as useful antihistaminic and antiallergic agents. google.com
Antiparasitic Larvicidal activity against T. spiralis Newly synthesized benzimidazole-2-yl hydrazones were more active than albendazole and ivermectin in vitro. nih.gov
Anticancer Cytotoxicity 1,2-disubstituted benzimidazoles screened against A549, DLD-1, and L929 cell lines. nih.gov
Antiviral (HIV-1) Non-nucleoside RT Inhibition Developed inhibitors active against wild-type and mutant HIV-1 RT. nih.gov

Strategies for Enhancing Efficacy and Reducing Off-Target Effects

A critical aspect of translating benzimidazole-based compounds into clinical candidates is the optimization of their therapeutic index. Key strategies involve fine-tuning the molecular structure to maximize on-target activity while minimizing interactions with other biological molecules that could lead to adverse effects.

One innovative approach is the development of dual-action molecules. For instance, new benzimidazole derivatives have been designed to combine anthelmintic and antioxidant properties in a single compound. nih.gov This strategy aims not only to eliminate the parasite but also to mitigate the oxidative stress and tissue damage caused by the infection, potentially leading to improved therapeutic outcomes. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this optimization process. nih.gov By systematically modifying substituents on the benzimidazole and piperidine rings, researchers can identify the specific chemical features that govern potency and selectivity. For example, in the development of HIV-1 RT inhibitors, SAR studies helped determine the optimal groups for substitution at the N1 and C2 positions of the benzimidazole ring to create more potent inhibitors against both wild-type and drug-resistant viral strains. nih.gov This rational design approach is crucial for developing next-generation therapeutic agents with superior efficacy and safety profiles.

Advanced Synthetic Methodologies

The ability to efficiently synthesize a diverse library of this compound analogs is paramount for discovery and development. Modern organic synthesis offers several advanced methodologies to construct this heterocyclic core and its derivatives.

Oxidative cyclization of aniline (B41778) or anilide derivatives is one of the most studied routes to form the benzimidazole ring. nih.gov Refinements to this method, such as using different oxidizing agents like peroxytrifluoroacetic acid or Oxone, have enabled the synthesis of a range of ring-fused benzimidazoles in good to high yields. nih.gov Another efficient approach involves the condensation of o-phenylenediamines with various reagents. For example, the synthesis of polysubstituted imidazoles can be achieved via the condensation of aldehydes, benzil, and ammonium (B1175870) acetate. researchgate.net

Recent research has also focused on one-step synthesis protocols. For instance, new 1,2-disubstituted benzimidazole compounds have been synthesized from the reaction of 2-methyl-1H-benzo[d]imidazole with aryl halides in the presence of a strong base. nih.gov The development of novel synthetic pathways for related heterocyclic systems, such as pyrimidine-benzothiazole hybrids, also provides valuable insights and techniques that can be adapted for benzimidazole synthesis. nih.gov

Table 2: Selected Synthetic Methodologies for Benzimidazole Derivatives

Method Description Key Reagents Citation
Oxidative Cyclization Formation of the benzimidazole ring from aniline or anilide precursors. Peroxytrifluoroacetic acid, performic acid, Oxone nih.gov
Condensation Reaction Synthesis of polysubstituted imidazoles from constituent parts. Aldehydes, benzil, ammonium acetate researchgate.net
One-Step Substitution Reaction of a pre-formed benzimidazole with halides to create 1,2-disubstituted products. Strong base (e.g., NaH), aryl halides nih.gov
Hydrazone Formation Condensation between 1H-benzimidazole-2-yl-hydrazine and various aldehydes. Ethanol (solvent) unl.pt

Emerging Applications and Unexplored Biological Activities

While the this compound scaffold has been extensively studied for certain activities, its full therapeutic potential remains to be unlocked. The structural similarity of the benzimidazole core to natural purines suggests that its derivatives could interact with a wide range of biological targets, opening doors to new applications.

Emerging applications may lie in therapeutic areas not traditionally associated with this scaffold. The demonstrated antioxidant activity of some derivatives suggests potential use in neurodegenerative diseases, cardiovascular disorders, or other conditions linked to oxidative stress. nih.gov Given the prevalence of the benzimidazole core in kinase inhibitors, a systematic screening of this compound libraries against a panel of kinases could uncover novel oncologic or anti-inflammatory applications.

Furthermore, the vast chemical space accessible through modern synthetic methods allows for the creation of derivatives with unique physicochemical properties. These could be explored for applications in materials science or as molecular probes and diagnostic tools. The broad biological activity of benzimidazoles suggests that many of their potential roles have yet to be investigated, making this an exciting frontier for future research. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1-piperidinyl)-1H-benzimidazole, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves condensation of o-phenylenediamine with a piperidine-substituted carbonyl derivative under acidic conditions. Evidence from substituted benzimidazole syntheses (e.g., arylpiperazinyl derivatives) suggests using acetic acid or polyphosphoric acid as catalysts, with microwave-assisted methods reducing reaction time to 1–2 hours . Solvent selection (e.g., ethanol or DMF) and stoichiometric ratios of precursors (1:1.2 for diamine:carbonyl) are critical. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity .

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Characteristic peaks for the benzimidazole core (e.g., aromatic protons at δ 7.2–8.0 ppm) and piperidinyl protons (δ 1.5–2.8 ppm). For example, 2-(4-hydroxyphenyl)-1H-benzimidazole shows distinct singlet peaks for hydroxyl groups at δ 5.2 ppm .
  • IR Spectroscopy : N-H stretching (3200–3400 cm⁻¹) and C=N/C-N vibrations (1600–1450 cm⁻¹) confirm the benzimidazole scaffold .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 228.1 for the base compound) .

Advanced Research Questions

Q. What strategies are effective for studying the biological activity of this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC values against S. aureus or E. coli) or antifungal assays (e.g., C. albicans). Fluorescence-based assays (e.g., DNA intercalation studies) are viable due to the compound’s aromatic structure .
  • Computational Modeling : Dock derivatives into target proteins (e.g., histone deacetylases) using AutoDock Vina. Prioritize substituents like 4-fluorophenyl or pyridyl groups, which enhance binding affinity .
  • Toxicity Profiling : Use MTT assays on HEK-293 cells to assess cytotoxicity (IC₅₀ values). Derivatives with bulky substituents (e.g., 4-bromophenyl) often show reduced toxicity .

Q. How can analytical techniques resolve contradictions in reported biological activities of benzimidazole derivatives?

  • Methodological Answer : Contradictions may arise from impurities or assay variability. Mitigate via:

  • HPLC Purity Analysis : Ensure ≥98% purity using a C18 column (acetonitrile/water gradient) .
  • Dose-Response Curves : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Meta-Analysis : Compare data across studies controlling for substituent effects. For example, 2-(pyridin-3-yl) derivatives show consistent antiproliferative activity, while 4-chlorophenyl analogs vary due to solubility differences .

Q. What advanced methodologies are used to study structure-activity relationships (SAR) in 2-(1-piperidinyl)-1H-benzimidazoles?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the phenyl ring. For example, 4-methoxy derivatives enhance UV-protective activity by 30% compared to unsubstituted analogs .
  • QSAR Modeling : Use CoMFA or CoMSIA to correlate logP values with antimicrobial potency. Hydrophobic substituents (e.g., 4-methylphenyl) improve membrane penetration .
  • Crystallography : Solve X-ray structures to identify key interactions (e.g., hydrogen bonding with His-364 in HDAC8) .

Q. How can researchers address challenges in the thermal stability of this compound derivatives?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., 250–300°C for most derivatives). Bulky substituents like 4-phenylpiperazinyl improve stability by 15–20°C .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and melting points (e.g., 180–220°C). Amorphous forms, stabilized via spray drying, enhance solubility without compromising stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Piperidinyl)-1h-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(1-Piperidinyl)-1h-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.